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molecular formula C12H24O4 B8290471 2-Ethylhexanoic acid tert-butylperoxy ester

2-Ethylhexanoic acid tert-butylperoxy ester

Cat. No. B8290471
M. Wt: 232.32 g/mol
InChI Key: FVQMJJQUGGVLEP-UHFFFAOYSA-N
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Patent
US05880173

Procedure details

A mixture of 50 parts of xylene and 50 parts of n-butanol was heated to 100° C. in the same flask as used in Production Example 1. To this ws added dropwise a mixture of 45.6 parts of ethyl acrylate, 32.5 parts of methyl methacrylate, 10.3 parts of 2-hydroxyethyl acrylate, 11.6 parts of acrylic acid and 1.5 parts of t-butylperoxy 2-ethylhexanoate at a constant rate over 3 hours. After the addition, the reaction mixture was kept at the same temperature for 2 hours. A resin solution called Varnish H having 49.8% solids, a viscosity of 12.9 poise and a resin acid number of 90 was obtained.
[Compound]
Name
50
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
45.6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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Type
reactant
Reaction Step Two
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reactant
Reaction Step Two
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Reaction Step Two
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Type
reactant
Reaction Step Two
[Compound]
Name
solids
Quantity
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Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5]CC)(=[O:4])[CH:2]=[CH2:3].[C:8](OC)(=O)[C:9]([CH3:11])=[CH2:10].[C:15](OCCO)(=O)[CH:16]=[CH2:17].[C:23](O)(=O)[CH:24]=C.[CH2:28]([CH:30]([CH2:40][CH2:41][CH2:42][CH3:43])C(OOOC(C)(C)C)=O)[CH3:29].[CH2:44](O)CCC>C1(C)C(C)=CC=CC=1>[CH3:10][CH:9]([C:8]1[CH2:29][CH2:28][CH:30]2[C:40](=[CH:41][CH2:42][CH:43]3[C:2]([C:1]([OH:5])=[O:4])([CH3:3])[CH2:24][CH2:23][CH2:15][C:16]32[CH3:17])[CH:44]=1)[CH3:11]

Inputs

Step One
Name
50
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
45.6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)OOOC(C)(C)C)CCCC
Step Three
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this ws added dropwise
ADDITION
Type
ADDITION
Details
After the addition

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05880173

Procedure details

A mixture of 50 parts of xylene and 50 parts of n-butanol was heated to 100° C. in the same flask as used in Production Example 1. To this ws added dropwise a mixture of 45.6 parts of ethyl acrylate, 32.5 parts of methyl methacrylate, 10.3 parts of 2-hydroxyethyl acrylate, 11.6 parts of acrylic acid and 1.5 parts of t-butylperoxy 2-ethylhexanoate at a constant rate over 3 hours. After the addition, the reaction mixture was kept at the same temperature for 2 hours. A resin solution called Varnish H having 49.8% solids, a viscosity of 12.9 poise and a resin acid number of 90 was obtained.
[Compound]
Name
50
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
45.6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5]CC)(=[O:4])[CH:2]=[CH2:3].[C:8](OC)(=O)[C:9]([CH3:11])=[CH2:10].[C:15](OCCO)(=O)[CH:16]=[CH2:17].[C:23](O)(=O)[CH:24]=C.[CH2:28]([CH:30]([CH2:40][CH2:41][CH2:42][CH3:43])C(OOOC(C)(C)C)=O)[CH3:29].[CH2:44](O)CCC>C1(C)C(C)=CC=CC=1>[CH3:10][CH:9]([C:8]1[CH2:29][CH2:28][CH:30]2[C:40](=[CH:41][CH2:42][CH:43]3[C:2]([C:1]([OH:5])=[O:4])([CH3:3])[CH2:24][CH2:23][CH2:15][C:16]32[CH3:17])[CH:44]=1)[CH3:11]

Inputs

Step One
Name
50
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
45.6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)OOOC(C)(C)C)CCCC
Step Three
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this ws added dropwise
ADDITION
Type
ADDITION
Details
After the addition

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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